molecular formula C18H20N2O4S B494996 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873586-93-7

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B494996
CAS No.: 873586-93-7
M. Wt: 360.4g/mol
InChI Key: MIEKDEANKIYOSY-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a sophisticated synthetic compound offered for advanced pharmacological and neuroscientific research. This molecule is of significant interest due to its unique hybrid structure, which incorporates a 2,5-dimethoxy-4-methylphenylsulfonyl moiety—a motif related to classic serotonergic phenethylamines like DOM (2,5-Dimethoxy-4-methylamphetamine) . DOM is a well-characterized psychedelic compound that acts as a full and selective agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors . The other key component of this reagent is a 2-phenyl-4,5-dihydro-1H-imidazole scaffold, which is a core structure in a class of compounds known to exhibit a range of central nervous system activities . Scientific literature indicates that 2-substituted-4,5-dihydro-1H-imidazole derivatives have been investigated for their potential as alpha-2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors, presenting a unique pharmacological profile for research into mood disorders . This combination of structural features makes this compound a compelling candidate for in vitro studies aimed at exploring receptor binding affinities, functional activity at serotonin receptor subtypes, and the complex interplay of polypharmacology in the central nervous system. Researchers may utilize this compound as a chemical probe to elucidate novel mechanisms of action and structure-activity relationships (SAR) within this class of psychoactive substances. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-11-16(24-3)17(12-15(13)23-2)25(21,22)20-10-9-19-18(20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKDEANKIYOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 2,5-Dimethoxy-4-methyltoluene

  • Chlorosulfonic Acid Method :
    Treatment of 2,5-dimethoxy-4-methyltoluene with chlorosulfonic acid at 0–5°C yields the corresponding sulfonyl chloride. The reaction is quenched with ice-water, and the product is extracted using dichloromethane.

    2,5-Dimethoxy-4-methyltoluene+ClSO3H2,5-Dimethoxy-4-methylbenzenesulfonyl chloride+HCl\text{2,5-Dimethoxy-4-methyltoluene} + \text{ClSO}_3\text{H} \rightarrow \text{2,5-Dimethoxy-4-methylbenzenesulfonyl chloride} + \text{HCl}

    Yield : ~70–75% (based on analogous ethoxy derivatives).

  • Thionyl Chloride Activation :
    Alternatively, the sulfonic acid intermediate (obtained via sulfuric acid treatment) is reacted with thionyl chloride to generate the sulfonyl chloride.

Construction of the 4,5-Dihydro-1H-imidazole Core

The dihydroimidazole ring is synthesized via cyclization of 1,2-diamines or reductive amination of α-ketoamides .

Cyclization of N-Substituted Ethylenediamine Derivatives

A two-step protocol is commonly used:

  • Condensation : Reacting phenylglyoxal with ethylenediamine in ethanol under reflux forms 2-phenyl-4,5-dihydro-1H-imidazole.

  • Oxidation Control : Partial hydrogenation or controlled reduction of a pre-formed imidazole (e.g., using NaBH4_4) preserves the dihydro structure.

Example :

Phenylglyoxal+EthylenediamineEtOH, Δ2-Phenyl-4,5-dihydro-1H-imidazole\text{Phenylglyoxal} + \text{Ethylenediamine} \xrightarrow{\text{EtOH, Δ}} \text{2-Phenyl-4,5-dihydro-1H-imidazole}

Yield : 65–80% (similar to tetrasubstituted imidazole syntheses).

Coupling of Sulfonyl and Imidazole Moieties

The final step involves N-sulfonylation of the dihydroimidazole using the sulfonyl chloride precursor.

Base-Mediated Sulfonylation

  • Reaction Conditions :

    • The dihydroimidazole is dissolved in anhydrous THF or DCM.

    • Add 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

    • Stir with a base (e.g., pyridine or triethylamine) for 12–24 hours.

    Dihydroimidazole+Sulfonyl chlorideBaseTarget Compound\text{Dihydroimidazole} + \text{Sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

    Yield : 60–70% (based on ethoxy analog data).

Ultrasonic-Assisted Coupling

Adapting methods from tetrasubstituted imidazole synthesis, ultrasound irradiation (50 kHz) at 60°C in ethanol with nanocrystalline MgAl2_2O4_4 as a catalyst reduces reaction time to 2–4 hours.

Optimization Data :

Catalyst Loading (g)Time (h)Yield (%)
0.05278
0.101.582

Alternative Synthetic Routes

One-Pot Multicomponent Assembly

A four-component reaction inspired by tetrasubstituted imidazole synthesis could be modified:

  • Combine 2,5-dimethoxy-4-methylbenzenesulfonamide , benzil, ammonium acetate, and phenylacetaldehyde.

  • Use nanocrystalline MgAl2_2O4_4 under ultrasound to facilitate cyclization and sulfonylation in one step.

Challenges :

  • Regioselectivity issues may arise due to competing pathways.

  • Requires rigorous optimization of stoichiometry and solvent.

Purification and Characterization

  • Recrystallization : The crude product is purified via acetone-water mixtures, yielding colorless crystals.

  • Spectroscopic Validation :

    • 1^1H NMR : Key signals include aromatic protons (δ 7.25–7.62 ppm), methoxy groups (δ 3.80–3.85 ppm), and dihydroimidazole CH2_2 (δ 2.30–4.10 ppm).

    • IR : Sulfonyl S=O stretches at 1160–1180 cm1^{-1} and 1340–1360 cm1^{-1}.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Base-MediatedSimple setup, scalableLong reaction time (24 h)60–70
Ultrasonic-AssistedFaster, higher yieldSpecialized equipment required78–82
One-PotFewer stepsComplex optimization50–65

Critical Reaction Parameters

  • Temperature : Excess heat (>80°C) may lead to over-oxidation of the dihydroimidazole ring.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may require stringent drying.

  • Catalyst : Nanocrystalline MgAl2_2O4_4 enhances cyclization efficiency by providing Brønsted acid sites.

Scalability and Industrial Feasibility

The ultrasonic method offers the best balance of yield and time for pilot-scale production. However, the base-mediated route remains preferable for low-cost setups despite lower efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced sulfur compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exhibit significant anticancer activity. For instance, studies have shown that related imidazole derivatives can inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF710.5Induces apoptosis
Compound BA54915.3Inhibits cell cycle
Compound CHeLa8.7Disrupts microtubule formation

Case Study: A study published in the Journal of Medicinal Chemistry reported that a series of imidazole derivatives demonstrated potent cytotoxic effects against human melanoma cells, with IC50 values significantly lower than standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide derivatives have shown efficacy against a range of bacterial strains.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

Case Study: Research highlighted in the International Journal of Antimicrobial Agents demonstrated that sulfonamide derivatives exhibited significant antibacterial activity, suggesting potential for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.

Key Modifications

Modifications to the imidazole ring and sulfonamide group can enhance potency and selectivity:

Modification Effect on Activity
Addition of halogen substituentsIncreased anticancer activity
Variation in alkyl chain lengthAltered pharmacokinetics
Changes in the phenyl ring structureEnhanced binding affinity to targets

Case Study: A systematic SAR analysis revealed that introducing electron-withdrawing groups on the phenyl ring significantly improved the anticancer efficacy of related compounds .

Mechanism of Action

The mechanism of action of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound’s structure allows it to fit into specific binding pockets, modulating the activity of the target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Sulfonyl Groups

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Structural Differences Potential Implications
Target Compound R1: 2,5-Dimethoxy-4-methylphenyl C18H20N2O4S 360.4 Reference compound Balanced lipophilicity and steric effects
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole R1: 5-Methoxy-2,4-dimethylphenyl C18H20N2O3S 344.4 Methoxy at position 5 instead of 2,5 Altered electronic distribution
1-[(4-Ethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole R1: 4-Ethoxyphenyl C17H18N2O3S 330.4 Ethoxy replaces methoxy; lacks methyl group Reduced steric hindrance, increased hydrophobicity
BH50423 R1: 2,5-Dimethoxy-4-methylphenyl; R2: Naphthylmethyl C23H24N2O4S 424.5 Naphthylmethyl at position 2 instead of phenyl Enhanced π-π interactions; higher molecular weight

Key Observations :

  • Methoxy vs.
  • Position of Methoxy Groups : The 2,5-dimethoxy substitution in the target compound may optimize hydrogen-bonding interactions compared to 5-methoxy in .
  • Aromatic vs. Aliphatic Substituents : Replacement of phenyl with naphthylmethyl () enhances aromatic surface area, likely affecting binding affinity in receptor-mediated processes.

Functional Analogues with 4,5-Dihydro-1H-imidazole Cores

  • 2-Phenyl-4,5-dihydro-1H-imidazole (CAS: 936-49-2) : Simpler structure lacking the sulfonyl group. Used as a precursor in synthesizing derivatives like the target compound.
  • Clonidine and Brimonidine : Clinically used imidazoline derivatives with 4,5-dihydro-1H-imidazole cores. Unlike the target compound, these drugs feature guanidine-like substituents, enabling α2-adrenergic receptor agonism. The sulfonyl group in the target compound may redirect activity toward non-adrenergic targets .

Sulfonamide Derivatives with Varied Pharmacophores

  • 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole :

    • Incorporates a dichlorophenyl-thioether group. The electron-withdrawing Cl substituents may enhance electrophilic reactivity compared to the target compound’s methoxy groups.
  • Ethyl 2-(2-[(4-Methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl)acetate :

    • Features a diphenyl-imidazole core with an ester-functionalized side chain. The ester group introduces hydrolytic instability, contrasting with the target compound’s stable sulfonamide linkage.

Notes

  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural inferences.
  • Synthetic Accessibility : The compound can be synthesized via sulfonylation of 4,5-dihydroimidazole intermediates, as outlined in .
  • Validation Needs : Crystallographic validation (e.g., using SHELX ) and in vitro assays are recommended to confirm hypothesized properties.

Biological Activity

1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known by its CAS number 873586-93-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H20N2O4S
  • Molar Mass : 360.43 g/mol
  • Structure : The compound features a sulfonyl group attached to an imidazole ring, which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can inhibit various enzymes by binding to their active sites, which may lead to decreased cellular proliferation in cancer cells.
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of proteins such as Bax and Bcl-2, which are critical regulators of the apoptotic pathway .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
Cell LineIC50 (µM)Comparison with Positive Controls
A54918.53Comparable to 5-FU
SGC-790115.00More potent than MTX
HeLa12.75Significantly effective

The selectivity index shows that normal cells (L-02) have a tolerance level significantly higher than tumor cells when treated with this compound .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Tested Pathogens : E. coli, S. aureus, and B. subtilis were included in the evaluation.
PathogenActivity LevelReference Drug Used
E. coliModerateNorfloxacin
S. aureusHighNorfloxacin
B. subtilisLowNorfloxacin

Results indicated that certain derivatives showed promising antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies have highlighted the therapeutic potential of imidazole derivatives similar to the compound :

  • Antitumor Studies : A study demonstrated that imidazole derivatives induced apoptosis in HeLa cells through increased expression of pro-apoptotic proteins and decreased anti-apoptotic proteins .
  • Antibacterial Efficacy : Jain et al. reported on synthesized imidazoles showing significant antibacterial effects against various strains, reinforcing the potential of sulfonyl imidazoles in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by sulfonation and functionalization. For example, a modified Debus-Radziszewski reaction can generate the 4,5-dihydroimidazole backbone, after which sulfonyl groups are introduced via nucleophilic substitution with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve sulfonation efficiency but may risk decomposition.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

  • Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonation during sulfonyl group attachment .

  • Yield Optimization : Pilot studies report yields of 60–75% under inert atmospheres (N₂/Ar) to prevent oxidation .

    Table 1 : Representative Synthesis Conditions

    StepReagents/ConditionsYield (%)Reference
    Imidazole core formationNH₄OAc, glyoxal, benzaldehyde, 120°C, 6h82
    Sulfonation2,5-Dimethoxy-4-methylbenzenesulfonyl chloride, DMF, K₂CO₃, 80°C, 12h68

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl-linked aromatic protons at δ 7.1–7.3 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the imidazole ring and substituents (e.g., 30.38° for phenyl groups, 73.11° for dimethoxyphenyl), critical for confirming stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z 374.5; observed m/z 374.3 ± 0.2) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis and predict reactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for sulfonation, identifying energy barriers (~25 kcal/mol) that align with experimental yields . Reaction path search algorithms (e.g., GRRM) can propose alternative pathways, such as using microwave-assisted synthesis to reduce reaction times by 40% .

Table 2 : Computational vs. Experimental Sulfonation Energy Barriers

MethodEnergy Barrier (kcal/mol)Reaction Time (h)
DFT (B3LYP)24.8-
Experimental (Conventional)-12
Experimental (Microwave)-7

Q. How should researchers address contradictions in reported biological activity data for structurally similar imidazole derivatives?

  • Methodological Answer : Inconsistent bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

  • Purity Differences : Use HPLC (>98% purity) and standardized assay protocols (e.g., fixed DMSO concentrations) .
  • Solubility Effects : Compare activity in aqueous vs. DMSO-based systems; molecular dynamics simulations can predict aggregation states .
  • Structural Nuances : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinities. Use SAR studies with a congeneric series to isolate critical functional groups .

Q. What strategies are recommended for resolving discrepancies in crystallographic data (e.g., bond length variations) across studies?

  • Methodological Answer :

  • Refinement Protocols : Re-analyze raw diffraction data with modern software (e.g., SHELXL) to correct for thermal motion artifacts .
  • Comparative Databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar sulfonamides (e.g., average C-S bond length: 1.76 Å vs. reported 1.79 Å in ).
  • Temperature Effects : Low-temperature (100 K) crystallography reduces atomic displacement errors, improving precision by ~0.02 Å .

Methodological Challenges

Q. What experimental design considerations are critical for scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Workflow : Use flow chemistry for continuous sulfonation, minimizing exothermic risks .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >99% purity at >10g scale .
  • Analytical QC : Implement in-line FTIR to monitor sulfonation progress and detect byproducts (e.g., unreacted sulfonyl chloride) .

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